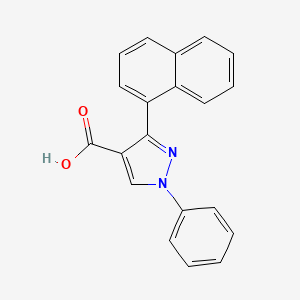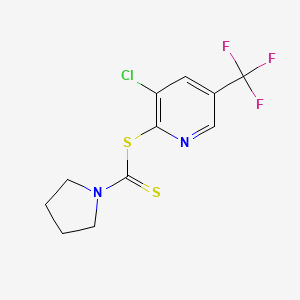
3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Naphthalen-1-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid is an organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a naphthalene ring, a phenyl ring, and a pyrazole ring, making it a structurally complex molecule
Mecanismo De Acción
Target of Action
Similar compounds have been found to target various cellular components, such as cell wall and cell membrane . These targets play crucial roles in maintaining the structural integrity and function of the cell.
Mode of Action
This could potentially disrupt the normal cellular processes, leading to the observed effects .
Biochemical Pathways
Based on the targets mentioned, it can be inferred that the compound may affect pathways related to cell wall glucan decomposition and metabolism, cell membrane synthesis, metabolism, composition, organic hydroxyl compounds, oxidoreductase activity, and transition metal ion binding . The downstream effects of these disruptions could include changes in cell growth and morphology .
Result of Action
Similar compounds have been observed to cause changes in the microscopic morphology of cells, including hyphal swelling, uneven thickness, fractures, deformities, and increased hyphal surface warts . These changes suggest that the compound may have a significant impact on the structure and function of the cells.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid typically involves the reaction of naphthalene derivatives with phenylhydrazine and ethyl acetoacetate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The resulting product is then subjected to acid hydrolysis to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the process.
Análisis De Reacciones Químicas
Types of Reactions
3-(Naphthalen-1-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
3-(Naphthalen-1-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: A structurally related compound with similar chemical properties.
N-(Naphthalen-1-yl) phenazine-1-carboxamide: Another naphthalene derivative with distinct biological activities.
Uniqueness
3-(Naphthalen-1-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid stands out due to its unique combination of a naphthalene ring, a phenyl ring, and a pyrazole ring
Propiedades
IUPAC Name |
3-naphthalen-1-yl-1-phenylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O2/c23-20(24)18-13-22(15-9-2-1-3-10-15)21-19(18)17-12-6-8-14-7-4-5-11-16(14)17/h1-13H,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLZMLNRMYRYGSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CC4=CC=CC=C43)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-(4-Chlorophenoxy)acetamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2961053.png)
![4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-(4-methylpyridin-3-yl)thiazol-2-amine hydrochloride](/img/structure/B2961056.png)
![3-{4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}-6-(2-methylphenyl)pyridazine](/img/structure/B2961057.png)
![N-(Cyanomethyl)-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2961058.png)
![1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(thiolan-3-yl)-1,4-diazepane](/img/structure/B2961059.png)
![5-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2961060.png)
![2-((6-benzyl-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2961061.png)
![[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methanol](/img/structure/B2961065.png)


![2-{[4-(4-Fluorophenyl)-6-(trifluoromethyl)-pyrimidin-2-yl]thio}propanoic acid](/img/structure/B2961070.png)

